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molecular formula C7H7N3O2 B8664700 1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester

1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester

Cat. No. B8664700
M. Wt: 165.15 g/mol
InChI Key: SSHWWFYRLUSOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582754B2

Procedure details

Solid ammonium chloride (5.8 g, 109.4 mmol) was suspended in diethyl ether (300 mL) and the suspension was cooled to −5° C. To this were added 29.56% aqueous ammonium hydroxide solution (16 mL) and 6.15% aqueous bleach solution (“Chlorox”, 240 mL) over a period of 15 min. The mixture was stirred for 30 min at −5° C. and then the layers were separated. The organic layer was washed with brine, filtered over sodium sulfate and stored over solid calcium chloride at −5° C. 4-Cyano-1H-pyrrole-2-carboxylic acid methyl ester (Example 15a, 1.09 g, 7.265 mmol) was dissolved in N,N-dimethylformamide (30 mL) and a 60% dispersion of sodium hydride in mineral oil (0.378 g, 9.445 mmol) was added. After stirring for 1 h at 25° C., the above ˜0.36 M solution of monochloramine in ether (26 mL, 9.445 mmol) was added and stirred for 2 h at 25° C. The reaction was quenched with saturated aqueous sodium thiosulfate solution followed by water. The layers were separated and the aqueous layer was extracted with diethyl ether. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford the crude desired product, 1-amino-4-cyano-1H-pyrrole-2-carboxylic acid methyl ester, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ: 3.88 (3H, s), 5.67 (2H, bs), 7.07 (1H, d, J=1.7 Hz), 7.37 (1H, d, J=1.7 Hz).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous bleach solution
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
0.378 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
26 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[OH-].[NH4+].[CH3:5][O:6][C:7]([C:9]1[NH:10][CH:11]=[C:12]([C:14]#[N:15])[CH:13]=1)=[O:8].[H-].[Na+].NCl>C(OCC)C.CN(C)C=O>[CH3:5][O:6][C:7]([C:9]1[N:10]([NH2:2])[CH:11]=[C:12]([C:14]#[N:15])[CH:13]=1)=[O:8] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
aqueous bleach solution
Quantity
240 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.09 g
Type
reactant
Smiles
COC(=O)C=1NC=C(C1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.378 g
Type
reactant
Smiles
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCl
Name
Quantity
26 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered over sodium sulfate
CUSTOM
Type
CUSTOM
Details
stored over solid calcium chloride at −5° C
STIRRING
Type
STIRRING
Details
After stirring for 1 h at 25° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 2 h at 25° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium thiosulfate solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1N(C=C(C1)C#N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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